3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Overview
Description
WAY-208466 is a potent and highly selective full agonist of the serotonin 5-hydroxytryptamine 6 receptor. This compound has been shown to increase gamma-aminobutyric acid levels in the cerebral cortex and does not appear to develop tolerance upon chronic administration. WAY-208466 has demonstrated antidepressant and anxiolytic effects in animal studies and may be useful in the treatment of obsessive-compulsive disorder .
Preparation Methods
The synthesis of WAY-208466 involves several steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolopyridine core: This involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.
Introduction of the sulfonyl group: The 3-fluorophenylsulfonyl group is introduced through a sulfonylation reaction.
Attachment of the ethanamine side chain: The final step involves the attachment of the N,N-dimethylethanamine side chain to the pyrrolopyridine core.
Chemical Reactions Analysis
WAY-208466 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolopyridine ring.
Substitution: Substitution reactions can take place at the fluorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-208466 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the serotonin 5-hydroxytryptamine 6 receptor and its role in various biochemical pathways.
Biology: Employed in research to understand the effects of serotonin receptor agonists on gamma-aminobutyric acid levels and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and obsessive-compulsive disorder.
Industry: Utilized in the development of new pharmacological agents targeting the serotonin 5-hydroxytryptamine 6 receptor.
Mechanism of Action
WAY-208466 exerts its effects by acting as a full agonist of the serotonin 5-hydroxytryptamine 6 receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of neurotransmitter release. By activating the serotonin 5-hydroxytryptamine 6 receptor, WAY-208466 increases gamma-aminobutyric acid levels in the cerebral cortex, leading to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
WAY-208466 is similar to other serotonin 5-hydroxytryptamine 6 receptor agonists, such as WAY-181187. Both compounds have high affinity binding to the serotonin 5-hydroxytryptamine 6 receptor and produce similar neurochemical effects. WAY-208466 has been shown to preferentially elevate cortical gamma-aminobutyric acid levels following both acute and chronic administration, indicating a lack of neurochemical tolerance .
Similar compounds include:
- WAY-181187
- WAY-267464
- WAY-163909
These compounds share similar structures and pharmacological profiles but may differ in their specific binding affinities and effects on neurotransmitter levels.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSFIDVAEMDPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621755 | |
Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633304-27-5 | |
Record name | WAY-208466 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-208466 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of WAY-208466?
A1: WAY-208466 is a selective agonist of the serotonin 5-HT6 receptor. [, , ] This means it binds to this receptor subtype and activates it, mimicking the effects of serotonin at this specific receptor.
Q2: What are the downstream effects of WAY-208466 activation of the 5-HT6 receptor?
A2: While the exact downstream mechanisms are still under investigation, research suggests that WAY-208466's activation of 5-HT6 receptors can influence various signaling pathways. One study found that WAY-208466's anti-allodynic effects in a neuropathic pain model were potentially mediated by the adenylate cyclase (AC)/protein kinase A (PKA) pathway and involved interaction with the glutamatergic system in the ventrolateral orbital cortex. [] Another study demonstrated that WAY-208466 did not alter sleep and wakefulness in rats when administered systemically or locally into various brain regions. []
Q3: Has WAY-208466 shown efficacy in any in vivo models of disease?
A3: Research indicates that WAY-208466 has shown promise in preclinical models. For instance, it demonstrated anti-allodynic effects in a rodent model of neuropathic pain, suggesting potential therapeutic application in this area. []
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